molecular formula C13H12O2 B15489794 Methyl 4-methylazulene-1-carboxylate CAS No. 10527-06-7

Methyl 4-methylazulene-1-carboxylate

Cat. No.: B15489794
CAS No.: 10527-06-7
M. Wt: 200.23 g/mol
InChI Key: VECUFUHSQSGXTO-UHFFFAOYSA-N
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Description

Methyl 4-methylazulene-1-carboxylate (CAS 10527-06-7) is a high-purity azulene derivative supplied for advanced research and development. This compound features a conjugated azulene core, a non-benzenoid aromatic structure, which is of significant interest in developing new functional materials . Its molecular formula is C13H12O2 with a molecular weight of approximately 200.23 g/mol . This methyl ester is a key intermediate in organic synthesis and medicinal chemistry, where it may be utilized to synthesize novel drug molecules with potential anti-inflammatory, antioxidant, or antibacterial activities . Recent research highlights the application of similar azulene carboxylic acids in creating water-soluble polymers for use as fluorescent probes in bioimaging, without drastically altering the core optical properties of the azulene unit . This demonstrates its value in biological and materials science applications. Furthermore, its extended conjugated structure makes it a promising candidate for research in organic semiconductors, photosensitive materials, and optoelectronic devices . Azulene-type sesquiterpenoids, which share a similar structural backbone, have been isolated from natural sources and shown to exhibit moderate antibacterial activity, underscoring the pharmacological relevance of this chemical class . For research requiring consistent quality, the product is offered at 99% grade . Proper storage is critical for maintaining stability; it is recommended to store the compound sealed in a cool, dry place between -20°C and 4°C, protected from light to prevent potential oxidation or photodegradation . Please note: This product is intended for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

10527-06-7

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 4-methylazulene-1-carboxylate

InChI

InChI=1S/C13H12O2/c1-9-5-3-4-6-11-10(9)7-8-12(11)13(14)15-2/h3-8H,1-2H3

InChI Key

VECUFUHSQSGXTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C2C1=CC=C2C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 4-methylazulene-1-carboxylate with structurally or functionally related compounds from the evidence, focusing on molecular architecture, spectral properties, and applications.

Structural and Functional Group Comparisons
Compound Core Structure Substituents Key Functional Groups Reference
This compound Azulene (non-benzenoid aromatic) 4-methyl, 1-carboxylate ester Ester, aromatic system Not in evidence
Sandaracopimaric acid methyl ester Diterpenoid (abietic acid derivative) Methyl ester at carboxyl position Ester, conjugated diene
Torulosic acid methyl ester Diterpenoid (labdane-type) Methyl ester, hydroxyl groups Ester, hydroxyl, alkene
Methyl shikimate Cyclohexene carboxylic acid Methyl ester, hydroxyl groups Ester, hydroxyl, alkene
trans-13-Octadecenoic acid methyl ester Fatty acid (unsaturated) Methyl ester, long hydrocarbon chain Ester, alkene


Key Observations :

  • Aromaticity: this compound’s azulene core confers distinct electronic properties (e.g., dipole moment, absorption spectra) compared to non-aromatic diterpenoid or fatty acid esters. This may enhance its utility in optoelectronic materials.
  • Substituent Effects: The 4-methyl group may sterically hinder reactions at the azulene core, unlike diterpenoid esters (e.g., sandaracopimaric acid methyl ester), where substituents are more flexible .
  • Ester Reactivity : The carboxylate ester in azulene derivatives is expected to undergo hydrolysis or transesterification similarly to other methyl esters, though resonance stabilization from the aromatic system could slow reactivity compared to aliphatic esters (e.g., methyl shikimate) .
Spectroscopic Characterization
  • NMR/FTIR: this compound would exhibit diagnostic signals for the ester carbonyl (~170 ppm in $^{13}\text{C}$ NMR, ~1700 cm$^{-1}$ in FTIR) and aromatic protons (downfield shifts in $^{1}\text{H}$ NMR). These align with methyl shikimate’s spectral features .
  • Chromatography: Unlike diterpenoid esters (resolved via GC in ), azulene derivatives may require HPLC due to thermal instability, as seen in methyl shikimate analysis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-methylazulene-1-carboxylate, and how can reaction conditions be systematically optimized?

  • Methodology : Utilize [3+2] cycloaddition or metal-catalyzed coupling reactions, analogous to protocols for structurally similar heterocyclic carboxylates (e.g., triazole derivatives) . Key steps include:

  • Catalyst selection (e.g., ruthenium complexes for regioselective cycloaddition) .
  • Solvent optimization (e.g., toluene for reflux reactions) .
  • Purification via silica gel chromatography and recrystallization (e.g., dichloromethane/ether) .
    • Validation : Monitor reaction progress via TLC/GC and confirm purity using spectroscopic methods (NMR, IR) and single-crystal X-ray diffraction .

Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound?

  • Methodology :

  • Grow single crystals via slow evaporation or diffusion methods (e.g., dichloromethane/ether) .
  • Collect diffraction data using a synchrotron or in-house diffractometer.
  • Refine structures with SHELX programs (e.g., SHELXL for small-molecule refinement, SHELXS for structure solution) .
    • Key Parameters : Analyze bond lengths (e.g., C–N, C–O) and angles (e.g., tetrahedral deviations at methylene groups) .

Advanced Research Questions

Q. How can computational tools assist in predicting the reactivity and electronic properties of this compound?

  • Methodology :

  • Perform DFT calculations (e.g., Gaussian, ORCA) to map frontier molecular orbitals (HOMO/LUMO) and assess charge distribution.
  • Use Mercury CSD for crystal packing analysis and intermolecular interaction visualization (e.g., π-π stacking in azulene cores) .
    • Data Interpretation : Compare calculated vs. experimental bond metrics (e.g., deviations >0.02 Å may indicate steric strain) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting vs. X-ray symmetry)?

  • Approach :

  • Cross-validate NMR (e.g., 13C^{13}\text{C} DEPT) with X-ray results to identify dynamic effects (e.g., rotational isomerism) .
  • Employ variable-temperature NMR to probe conformational flexibility .
    • Case Study : For analogous triazole carboxylates, discrepancies in 1H^{1}\text{H}-NMR coupling constants were resolved by correlating crystallographic torsion angles with dynamic equilibria .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for biological applications?

  • Methodology :

  • Modify substituents (e.g., methyl groups, carboxylate esters) to alter lipophilicity and binding affinity .
  • Screen derivatives against enzyme targets (e.g., kinases) using assays measuring IC50_{50}/EC50_{50} .
    • Data Analysis : Compare bioactivity with computational docking results (e.g., AutoDock Vina) to prioritize synthetic targets .

Experimental Design and Data Analysis

Q. What crystallographic metrics are critical for validating the purity of this compound?

  • Metrics :

ParameterExpected RangeSignificance
RintR_{\text{int}}<0.05Data quality and redundancy
C–C bond lengths1.50–1.54 ÅConfirm sp3^3 hybridization
Torsion angles±5° from ideal valuesDetect steric strain
  • Tools : Use PLATON or Olex2 for validation .

Q. How to troubleshoot low yields in the synthesis of this compound?

  • Checklist :

  • Catalyst loading (e.g., ≥5% molar ratio for Ru complexes) .
  • Reaction time/temperature (e.g., 24–48 hrs at 110°C for cycloadditions) .
  • Side-product identification via GC-MS or HPLC .

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